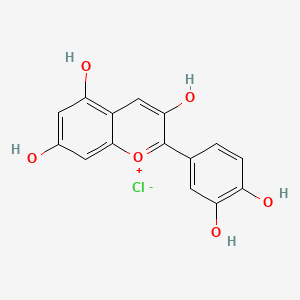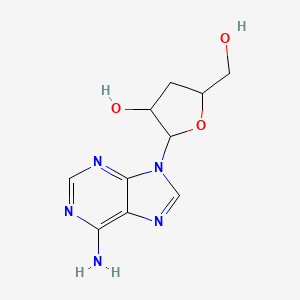
Cordycepin
Übersicht
Beschreibung
. It has garnered significant attention due to its diverse biological activities and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
3’-Deoxyadenosine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of nucleoside analogs.
Biology: Studied for its role in cellular processes and as a tool to investigate nucleic acid metabolism.
Medicine: Explored for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals and as a bioactive compound in health supplements.
Wirkmechanismus
3’-Deoxyadenosine exerts its effects by interfering with nucleic acid synthesis. It is incorporated into RNA, leading to premature termination of RNA chains. This mechanism disrupts protein synthesis and inhibits cell proliferation. The compound targets various molecular pathways, including the inhibition of adenosine deaminase and activation of AMP-activated protein kinase (AMPK) .
Safety and Hazards
Cordycepin is toxic if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . This compound can slow blood clotting, posing a risk for individuals with bleeding disorders or those about to undergo surgery . Overconsumption could lead to side effects like diarrhea, dry mouth, and nausea .
Zukünftige Richtungen
Cordycepin has displayed cytotoxicity against some leukemic cell lines in vitro . Additionally, this compound has been shown to display an effect in some types of other cancers, such as lung, renal, colon, and breast cancer . This compound has been found to produce rapid, robust imipramine-like antidepressant effects in animal models of depression, and these effects, similarly to those of imipramine, are dependent on enhancement of AMPA receptor signaling . These findings suggest that this compound has excellent potential as a lead for drug development, especially for age-related diseases .
Biochemische Analyse
Biochemical Properties
Cordycepin is similar to adenosine, and some enzymes cannot discriminate between the two . It can participate in certain biochemical reactions, such as triggering the premature termination of mRNA synthesis . By acting as an adenosine analog, this compound was found to be the most potent molecular circadian clock resetter out of several screened compounds .
Cellular Effects
This compound has displayed cytotoxicity against some leukemic cell lines in vitro . It has also shown effects in other types of cancers, such as lung, renal, colon, and breast cancer . This compound has been shown to reduce viable A549 lung cancer cell populations by 50% . It has also been found to produce rapid, robust antidepressant effects in animal models of depression .
Molecular Mechanism
This compound is an activator of adenosine receptors . It enhances human immunity, promotes anti-inflammatory processes, inhibits RNA virus reproduction, and protects against brain, lung, liver, heart, and kidney damage . The main pathway of this compound biosynthesis involves the phosphorylation of adenosine to 3′-AMP by nucleotide kinase (Cns3), then dephosphorylation to 2′-C-3′-dA by phosphohydrolase (Cns2), and this compound is finally produced by oxidoreductase (Cns1) .
Temporal Effects in Laboratory Settings
This compound has been found to produce rapid and robust antidepressant effects, which were significantly faster and stronger than imipramine, after 45 minutes in tail suspension and forced swim tests . This antidepressant effect remained after 5 days of treatment with this compound .
Dosage Effects in Animal Models
In animal studies, this compound has shown many potential therapeutic effects, including the reduction of tumor growth, repression of pain and inflammation, protecting brain function, improvement of respiratory and cardiac conditions, and amelioration of metabolic disorders .
Metabolic Pathways
The main pathway of this compound biosynthesis is clear. Adenosine is phosphorylated to 3′-AMP by nucleotide kinase (Cns3), then dephosphorylated to 2′-C-3′-dA by phosphohydrolase (Cns2), and this compound is finally produced by oxidoreductase (Cns1) .
Transport and Distribution
This compound, as an activator of adenosine receptors, can enhance human immunity, promote anti-inflammatory processes, inhibit RNA virus reproduction, protect against brain, lung, liver, heart, and kidney damage, and ameliorate lung-fibrosis in clinical and animal models .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxyadenosine typically involves the selective deoxygenation of adenosine at the 3’ position. One common method includes the use of reagents such as triphenylphosphine and diethyl azodicarboxylate (DEAD) in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of 3’-Deoxyadenosine often employs biotechnological approaches, utilizing microbial fermentation processes. The fungus Cordyceps militaris is cultured under controlled conditions to produce the compound in large quantities. This method is preferred due to its cost-effectiveness and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
3’-Deoxyadenosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3’-Deoxyinosine.
Reduction: Reduction reactions can modify its functional groups, enhancing its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the 3’ position, altering its properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines are used under basic conditions to achieve substitution.
Major Products
Oxidation: 3’-Deoxyinosine
Reduction: Various reduced derivatives with enhanced biological activity
Substitution: Substituted analogs with modified pharmacological properties
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structure but different biological activity.
2’-Deoxyadenosine: Another nucleoside analog with distinct pharmacological properties.
Cordycepin analogs: Various synthetic derivatives of 3’-Deoxyadenosine with modified activity.
Uniqueness
3’-Deoxyadenosine is unique due to its specific deoxygenation at the 3’ position, which imparts distinct biological activities compared to other nucleoside analogs. Its ability to interfere with RNA synthesis and its broad spectrum of biological effects make it a valuable compound in scientific research and therapeutic applications .
Eigenschaften
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(17)1-5(2-16)18-10/h3-6,10,16-17H,1-2H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEZSBMBBKLLBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859090 | |
| Record name | 9-(3-Deoxypentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73-03-0 | |
| Record name | Cordycepin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401022 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cordycepin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63984 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



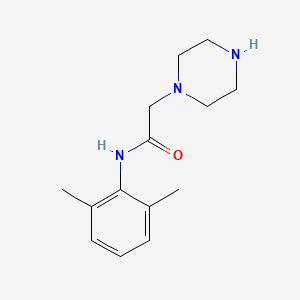

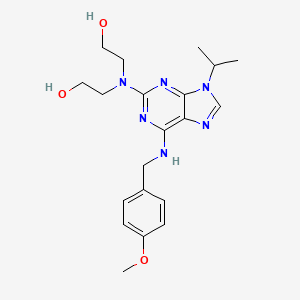

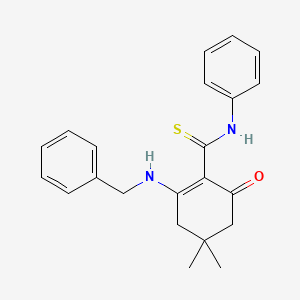
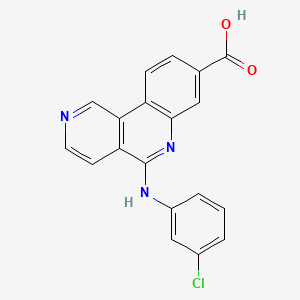

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperidin-1-yl)methanone](/img/structure/B1669364.png)
![6a,7,8,9-Tetrahydro-2H-[1,4]dioxino[2',3':4,5]benzo[1,2-e]pyrrolo[2,1-b][1,3]oxazin-11(3H)-one](/img/structure/B1669365.png)
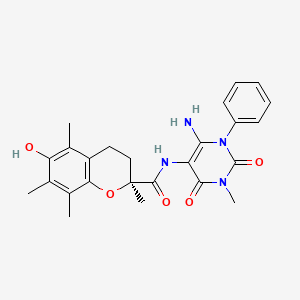
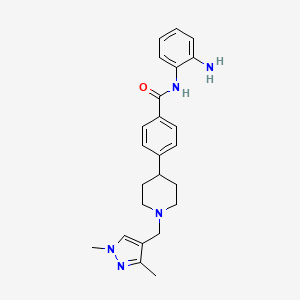
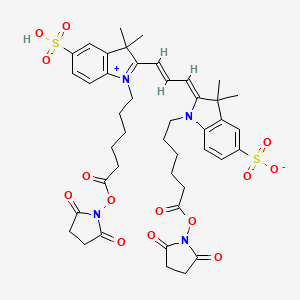
![6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate](/img/structure/B1669372.png)
